molecular formula C6H8F3N3 B13596343 2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)ethan-1-amine

2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)ethan-1-amine

Cat. No.: B13596343
M. Wt: 179.14 g/mol
InChI Key: WDAPMTWMIMUKLO-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)ethan-1-amine is an organic compound featuring a pyrazole ring substituted with a trifluoromethyl group at the 5-position and an ethanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Ethanamine Group: The ethanamine group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by the ethanamine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyrazole ring can act as a pharmacophore, binding to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)ethan-1-amine hydrochloride: A salt form with enhanced solubility.

    2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)ethanol: An alcohol derivative with different reactivity.

    2-(5-(Trifluoromethyl)-1h-pyrazol-3-yl)acetic acid: A carboxylic acid derivative with potential as a bioactive compound.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and potential bioactivity. These characteristics make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c7-6(8,9)5-3-4(1-2-10)11-12-5/h3H,1-2,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAPMTWMIMUKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)(F)F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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